2-Fluoro-D-phenylalanine

Overview

Description

2-Fluoro-D-phenylalanine (2F-D-Phe) is an important amino acid derivative used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid phenylalanine, and it has been widely used in biochemistry and biophysics research to study protein structure, enzyme kinetics, and other biochemical processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2F-D-Phe.

Scientific Research Applications

Molecular Imaging

2-Fluoro-D-phenylalanine: has been synthesized as a radiopharmaceutical agent for molecular imaging, particularly in positron emission tomography (PET). This application allows for topography imaging of tumor ecosystems, providing valuable insights into cancer research and treatment .

Enzyme Inhibition

This compound plays a significant role as a potential enzyme inhibitor. By interfering with enzyme activity, 2-Fluoro-D-phenylalanine can be used to study enzyme mechanisms and develop new therapeutic agents .

Therapeutic Agents

Due to its unique properties, 2-Fluoro-D-phenylalanine is being explored as a therapeutic agent. Its ability to integrate into peptides and proteins makes it a candidate for designing novel drugs .

Drug Delivery

The hydrophobic effect of fluorine is utilized in drug delivery systems2-Fluoro-D-phenylalanine can enhance the stability and efficacy of peptide-based drugs, making it an important material in biomedical applications .

Radiosynthesis

In radiopharmaceutical chemistry, 2-Fluoro-D-phenylalanine is used in the radiosynthesis of compounds like 2-[18F]FDG, which is crucial for PET imaging and diagnostic procedures .

Protein Engineering

The incorporation of fluorinated amino acids like 2-Fluoro-D-phenylalanine into proteins can improve their stability and function, which is beneficial for various biomedical applications .

Mechanism of Action

Target of Action

2-Fluoro-D-phenylalanine is a derivative of phenylalanine . It has been used as a brain tumor imaging agent in rat brain glioma . The primary targets of 2-Fluoro-D-phenylalanine are the tumor cells, where it is used to improve the target tumor to non-target normal brain tissue ratio (TBR) .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . Fluorinated amino acids (FAAs) like 2-Fluoro-D-phenylalanine have considerable industrial and pharmaceutical potential . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

Biochemical Pathways

2-Fluoro-D-phenylalanine, like other phenylalanine derivatives, is involved in various metabolic pathways. Phenylalanine ammonia-lyase (PAL) is an important enzyme that links primary metabolism to secondary metabolism . PAL’s efficiency often affects the overall flux of a related metabolic pathway, the titer of the final products, and the efficacy of PAL-based therapies .

Pharmacokinetics

The pharmacokinetics of 2-Fluoro-D-phenylalanine have been studied in comparison with L-BPA, a boron compound used in boron neutron capture therapy (BNCT) . The study found no significant differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue between L-BPA and 2-Fluoro-D-phenylalanine . The administration protocol had effects on the normal tissue to blood ratio of the boron concentration .

Result of Action

The result of the action of 2-Fluoro-D-phenylalanine is primarily seen in its potential as a brain tumor imaging agent . It has been found to improve the target tumor to non-target normal brain tissue ratio (TBR), making it a better imaging agent than its original L-isomer . Additionally, it has been found to have a role as a potential enzyme inhibitor and therapeutic agent .

Action Environment

The action of 2-Fluoro-D-phenylalanine can be influenced by various environmental factors. For instance, the administration protocol can affect the normal tissue to blood ratio of the boron concentration . Furthermore, the properties of 2-Fluoro-D-phenylalanine, such as its acidity, basicity, hydrophobicity, geometry, conformation, and reactivity, can be modulated by the introduction of fluorine, which can in turn affect its bioavailability .

properties

IUPAC Name |

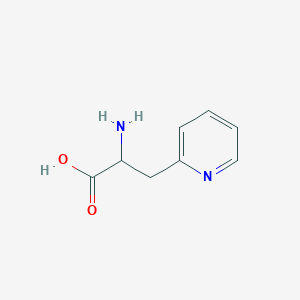

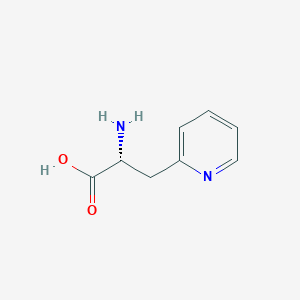

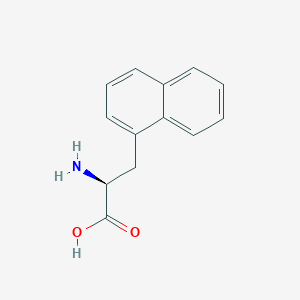

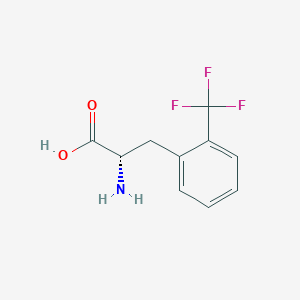

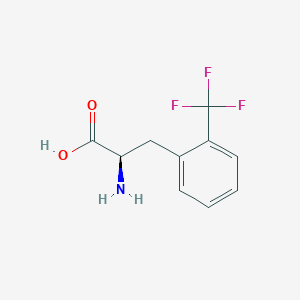

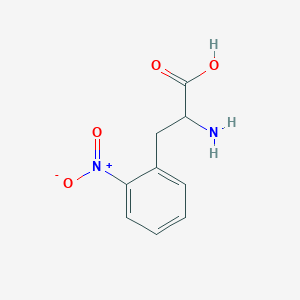

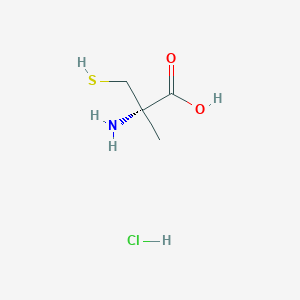

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924286 | |

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-D-phenylalanine | |

CAS RN |

122839-51-4 | |

| Record name | 2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.